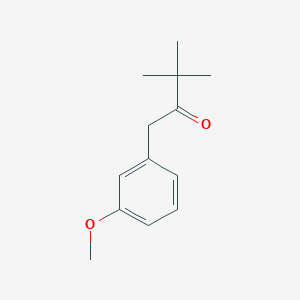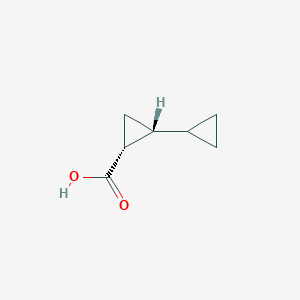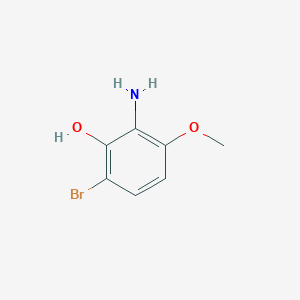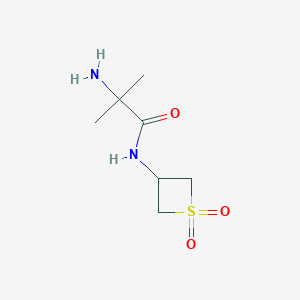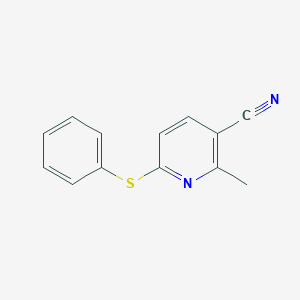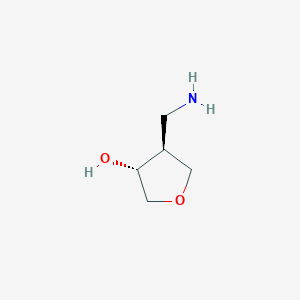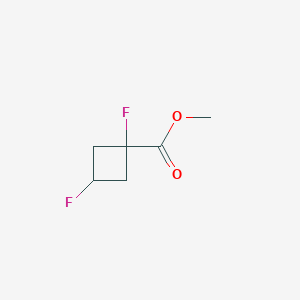
Methyl 1,3-difluorocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-difluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.12 g/mol It is a derivative of cyclobutane, where two fluorine atoms are substituted at the 1 and 3 positions, and a carboxylate group is attached to the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3-difluorocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by esterification with methanol to form the methyl ester . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions include difluorocyclobutanecarboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 1,3-difluorocyclobutane-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1,3-difluorocyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-difluorocyclobutane-1-carboxylate: A closely related compound with similar structural features and applications.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane core but differ in the substituents attached to the ring.
Uniqueness
Methyl 1,3-difluorocyclobutane-1-carboxylate is unique due to the specific positioning of the fluorine atoms and the carboxylate group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
methyl 1,3-difluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8F2O2/c1-10-5(9)6(8)2-4(7)3-6/h4H,2-3H2,1H3 |
InChI Key |
WONNHHAMZNXLAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


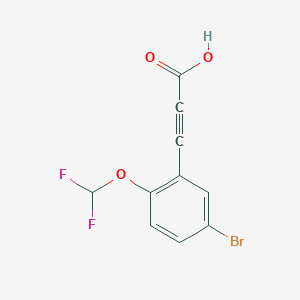
![4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13024166.png)
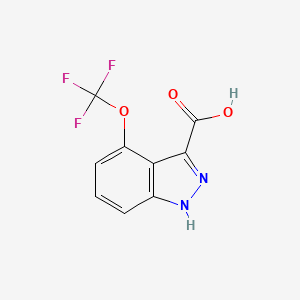
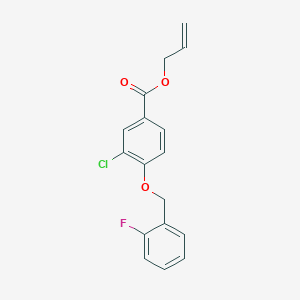
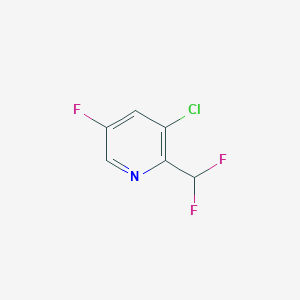
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B13024180.png)
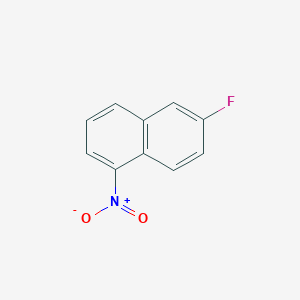
![2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13024189.png)
